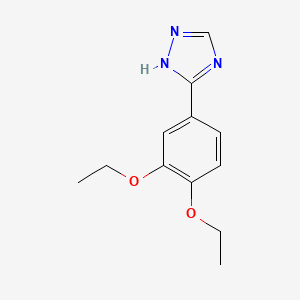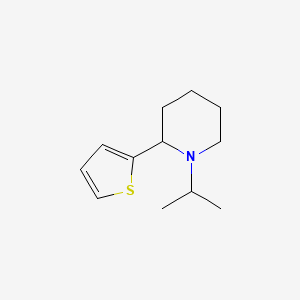
1-Isopropyl-2-(thiophen-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-2-(thiophen-2-yl)piperidine is a compound that features a piperidine ring substituted with an isopropyl group and a thiophene ring
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-2-(thiophen-2-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and thiophene derivatives.
Reaction Conditions: The thiophene derivative is subjected to a Friedel-Crafts alkylation reaction with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Isopropyl-2-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the thiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the thiophene ring, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-2-(thiophen-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-2-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-2-(thiophen-2-yl)piperidine can be compared with other similar compounds:
Similar Compounds: Examples include 1-(thiophen-2-yl)piperidine and 2-(2-thienyl)pyridine.
Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
Eigenschaften
Molekularformel |
C12H19NS |
|---|---|
Molekulargewicht |
209.35 g/mol |
IUPAC-Name |
1-propan-2-yl-2-thiophen-2-ylpiperidine |
InChI |
InChI=1S/C12H19NS/c1-10(2)13-8-4-3-6-11(13)12-7-5-9-14-12/h5,7,9-11H,3-4,6,8H2,1-2H3 |
InChI-Schlüssel |
XPSOFLLLDZEUSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCCC1C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


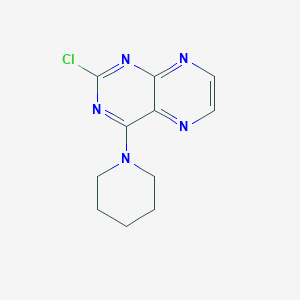
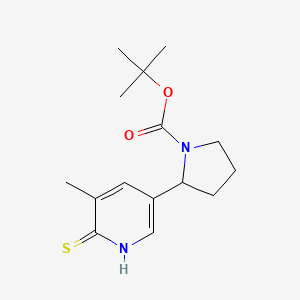
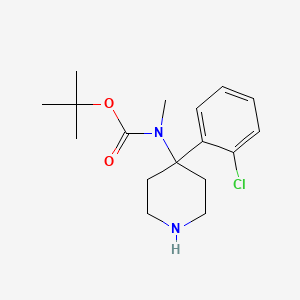



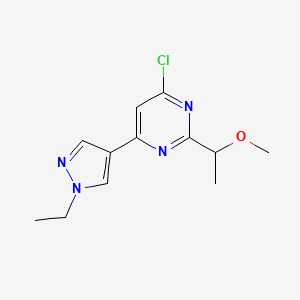

![6-(tert-Butyl)-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15057667.png)




